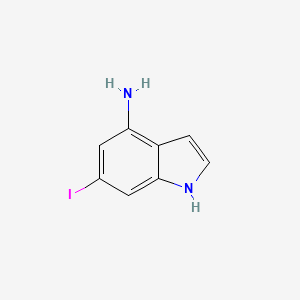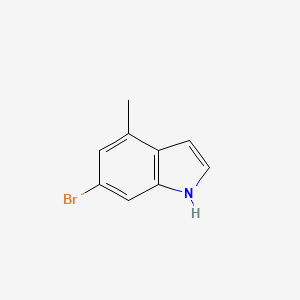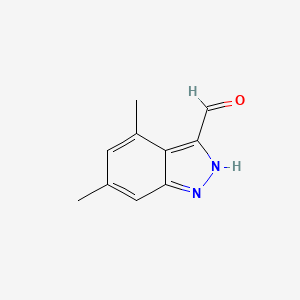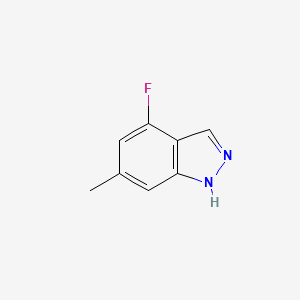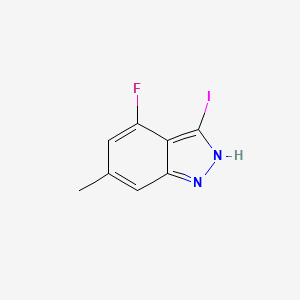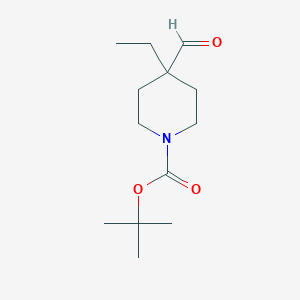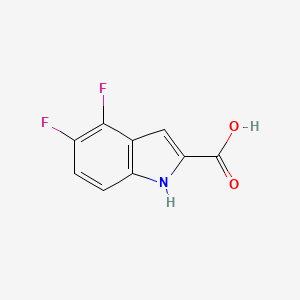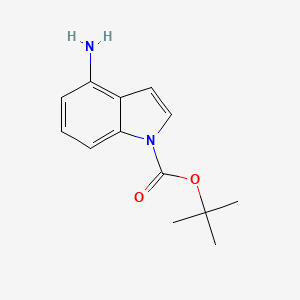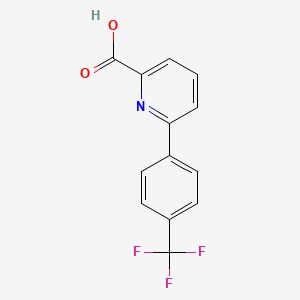
6-(4-(三氟甲基)苯基)吡啶甲酸
描述
6-(4-(Trifluoromethyl)phenyl)picolinic acid is an organic compound with the molecular formula C13H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
科学研究应用
6-(4-(Trifluoromethyl)phenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the development of advanced materials, such as catalysts for chemical reactions and components in dye-sensitized solar cells.
生化分析
Biochemical Properties
6-(4-(Trifluoromethyl)phenyl)picolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as zinc finger proteins, which are involved in various cellular processes including DNA recognition, RNA transcription, and protein folding . The nature of these interactions often involves the binding of 6-(4-(Trifluoromethyl)phenyl)picolinic acid to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been noted for its weak acidity, which can influence its interaction with other biomolecules .
Cellular Effects
The effects of 6-(4-(Trifluoromethyl)phenyl)picolinic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving zinc-dependent enzymes . This compound can alter gene expression by affecting the transcriptional activity of zinc finger proteins, leading to changes in cellular metabolism and function. In cancer cells, for instance, 6-(4-(Trifluoromethyl)phenyl)picolinic acid has demonstrated potential anticancer activities by inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
At the molecular level, 6-(4-(Trifluoromethyl)phenyl)picolinic acid exerts its effects through specific binding interactions with biomolecules. It binds to zinc finger proteins, altering their conformation and disrupting zinc binding, which in turn inhibits their function . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-(Trifluoromethyl)phenyl)picolinic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade at high temperatures . Long-term studies have shown that prolonged exposure to 6-(4-(Trifluoromethyl)phenyl)picolinic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-(4-(Trifluoromethyl)phenyl)picolinic acid vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
6-(4-(Trifluoromethyl)phenyl)picolinic acid is involved in several metabolic pathways, particularly those related to zinc metabolism. It interacts with enzymes and cofactors involved in zinc transport and utilization, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 6-(4-(Trifluoromethyl)phenyl)picolinic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution patterns are crucial for understanding its cellular and physiological impact.
Subcellular Localization
The subcellular localization of 6-(4-(Trifluoromethyl)phenyl)picolinic acid is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the nucleus, where it can interact with zinc finger proteins and other biomolecules . This localization is essential for its activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Trifluoromethyl)phenyl)picolinic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: On an industrial scale, the production of 6-(4-(Trifluoromethyl)phenyl)picolinic acid may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: 6-(4-(Trifluoromethyl)phenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl picolinic acids.
作用机制
The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to desired therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.
相似化合物的比较
6-(Trifluoromethyl)picolinic acid: Lacks the phenyl group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the picolinic acid moiety, leading to different reactivity and uses.
Uniqueness: 6-(4-(Trifluoromethyl)phenyl)picolinic acid is unique due to the combination of the trifluoromethyl group and the picolinic acid moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAJBPRCHPGONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647074 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924817-68-5 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


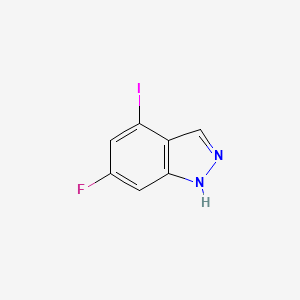
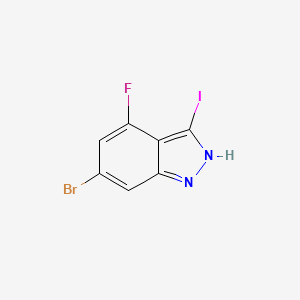
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)
